molecular formula C13H9NO4 B13347771 Naphtho(2,1-b)furan, 4-methoxy-2-nitro- CAS No. 75965-72-9

Naphtho(2,1-b)furan, 4-methoxy-2-nitro-

Cat. No.: B13347771
CAS No.: 75965-72-9
M. Wt: 243.21 g/mol
InChI Key: FJXJAAFKONAPKR-UHFFFAOYSA-N
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Description

Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves a one-pot, three-component reaction. This method uses Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) as a catalyst. The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot, three-component reaction mentioned above can be adapted for larger-scale synthesis due to its simplicity and efficiency, avoiding the use of expensive catalysts and chromatographic separation .

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,1-b)furan, 4-methoxy-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Scientific Research Applications

Naphtho(2,1-b)furan, 4-methoxy-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho(2,1-b)furan, 4-methoxy-2-nitro- involves its interaction with cellular components. The nitro group is reduced by endogenous nitroreductases, leading to the formation of reactive intermediates that can cause DNA damage and induce mutagenesis. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular redox status and deplete antioxidant systems .

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-2-nitronaphtho(2,1-b)furan: Another nitro derivative with similar mutagenic properties.

    2-nitro-7-methoxynaphtho(2,1-b)furan: Known for its strong mutagenic activity on mammalian cells.

    Naphtho(2,3-b)furan-4,9-dione: A related compound with potential biological relevance

Uniqueness

Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and nitro groups makes it a valuable compound for studying the effects of these functional groups on the naphthofuran scaffold .

Properties

CAS No.

75965-72-9

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

4-methoxy-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C13H9NO4/c1-17-11-6-8-4-2-3-5-9(8)10-7-12(14(15)16)18-13(10)11/h2-7H,1H3

InChI Key

FJXJAAFKONAPKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C3=C1OC(=C3)[N+](=O)[O-]

Origin of Product

United States

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